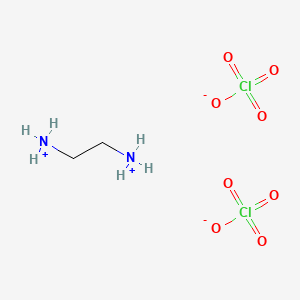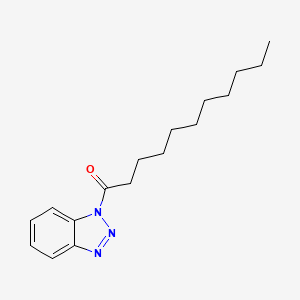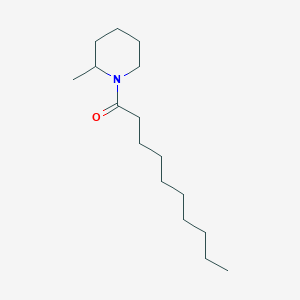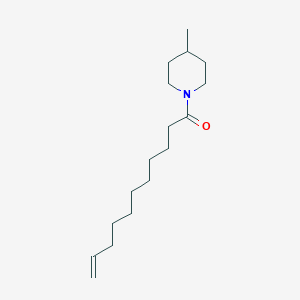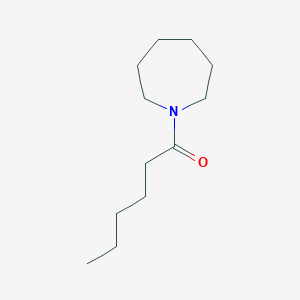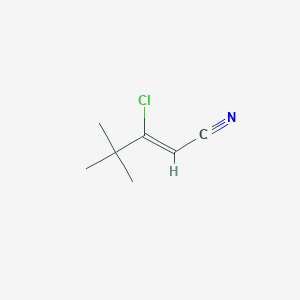![molecular formula C16H22Si2 B7779099 1,4-Bis[(trimethylsilyl)ethynyl]benzene CAS No. 73392-23-1](/img/structure/B7779099.png)
1,4-Bis[(trimethylsilyl)ethynyl]benzene
Overview
Description
1,4-Bis[(trimethylsilyl)ethynyl]benzene is a useful research compound. Its molecular formula is C16H22Si2 and its molecular weight is 270.52 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4-Bis[(trimethylsilyl)ethynyl]benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Bis[(trimethylsilyl)ethynyl]benzene including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Copolymerization : It can be used in ruthenium-catalyzed copolymerization reactions to produce linear polymers and hyperbranched materials with potential applications in materials science (Londergan et al., 1998).
Synthesis of Derivatives : It serves as a precursor in the synthesis of a series of novel 1,4-bis(alkynyl)benzene derivatives, which have potential as photovoltaic materials (Zhang et al., 2020).
Structural Characterization : It is used in the preparation of oligo(phenyleneethynylene)s, with its structural characterization contributing to a better understanding of molecular interactions in such compounds (Figueira et al., 2008).
Building Blocks for Organic Materials : It acts as a versatile building block for the synthesis of organic functional materials, with research exploring its use in polymerization and post-polymerization modification (Glöcklhofer et al., 2014).
Catalysis and Synthesis : It's used in various catalytic reactions, such as cobalt-catalyzed Diels-Alder cycloadditions and iridium-mediated C-H activation reactions, for the synthesis of functionalized benzenes and luminescent materials (Reus et al., 2012).
Organometallic Complex Synthesis : It is a key component in the synthesis of organometallic complexes, offering insights into metal-ligand interactions and catalysis (Steenwinkel et al., 1997).
Hydrogallation Reactions : In organometallic chemistry, it is used in hydrogallation reactions, yielding compounds with potential applications as chelating Lewis acids (Uhl et al., 2007).
properties
IUPAC Name |
trimethyl-[2-[4-(2-trimethylsilylethynyl)phenyl]ethynyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Si2/c1-17(2,3)13-11-15-7-9-16(10-8-15)12-14-18(4,5)6/h7-10H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTMWEXUJQSPCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)C#C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50994107 | |
| Record name | [1,4-Phenylenedi(ethyne-2,1-diyl)]bis(trimethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50994107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis[(trimethylsilyl)ethynyl]benzene | |
CAS RN |
73392-23-1 | |
| Record name | [1,4-Phenylenedi(ethyne-2,1-diyl)]bis(trimethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50994107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



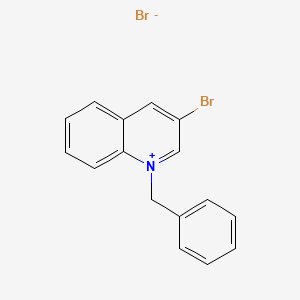
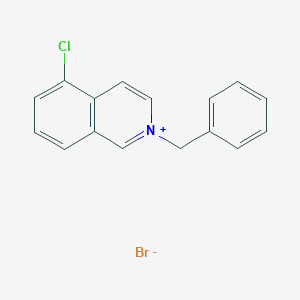


![4-Amino-5-{[(3,4-dichlorophenyl)sulfanyl]methyl}-1,2-dimethylpyrimidin-1-ium perchlorate](/img/structure/B7779060.png)
